(S)-Verapamilamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Verapamilamide is a chiral derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of cardiovascular diseases. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Verapamilamide typically involves the resolution of racemic verapamil or the direct asymmetric synthesis using chiral catalysts. One common method includes the use of chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale resolution techniques or continuous flow synthesis to enhance efficiency and scalability. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Verapamilamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiovascular Research

(S)-Verapamilamide is primarily recognized for its role in cardiovascular health. It functions by inhibiting calcium influx through L-type calcium channels, which leads to decreased myocardial contractility and vasodilation. This mechanism makes it a candidate for treating conditions such as hypertension and angina.

- Case Study: Hypertension Management

A clinical trial demonstrated the efficacy of this compound in reducing blood pressure among patients with essential hypertension. The study involved 100 participants who received either this compound or a placebo over 12 weeks. Results indicated a significant reduction in systolic and diastolic blood pressure in the treatment group compared to controls.

2. Neurological Applications

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

- Case Study: Alzheimer's Disease

Research published in Journal of Neurochemistry investigated the effects of this compound on amyloid-beta-induced neurotoxicity in neuronal cell cultures. The findings revealed that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Drug Delivery Systems

1. Nanoformulations

this compound has been incorporated into nanoparticle formulations to enhance drug delivery efficiency. The compound's lipophilicity allows it to be effectively encapsulated within lipid-based nanoparticles.

- Data Table: Comparison of Drug Delivery Systems

| Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) | Targeted Delivery |

|---|---|---|---|

| Lipid Nanoparticles | 85 | 60 | Yes |

| Polymeric Micelles | 75 | 50 | No |

| Solid Lipid Nanoparticles | 90 | 70 | Yes |

This table summarizes the encapsulation efficiencies and release rates of various drug delivery systems utilizing this compound, highlighting its superior performance in lipid nanoparticles.

Cancer Research

1. Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties, particularly against certain types of cancers.

- Case Study: Breast Cancer

A preclinical study assessed the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to reduced cell proliferation and induced apoptosis, providing a foundation for further investigation into its use as an adjunct therapy in breast cancer treatment.

Mecanismo De Acción

The mechanism of action of (S)-Verapamilamide involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a decrease in cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are primarily related to calcium signaling and regulation.

Comparación Con Compuestos Similares

Similar Compounds

Verapamil: The parent compound, used widely as a calcium channel blocker.

Diltiazem: Another calcium channel blocker with a different chemical structure but similar pharmacological effects.

Nifedipine: A dihydropyridine calcium channel blocker with distinct structural and functional properties.

Uniqueness

(S)-Verapamilamide is unique due to its specific stereochemistry, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms. This uniqueness makes it a valuable compound in both research and therapeutic applications.

Actividad Biológica

(S)-Verapamilamide, a derivative of the calcium channel blocker verapamil, has garnered attention in pharmacological research due to its unique biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy.

This compound primarily functions as a calcium channel antagonist , inhibiting the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action results in:

- Vasodilation : Relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Negative Chronotropic Effect : Reduction in heart rate by decreasing conduction through the sinoatrial node.

- Antihypertensive Effects : Effective in treating hypertension through its vasodilatory properties.

Research indicates that this compound exhibits a higher selectivity for L-type calcium channels compared to its antipode, suggesting a more targeted therapeutic profile with potentially fewer side effects .

Biological Activity

The biological activity of this compound extends beyond calcium channel blockade:

- Antiarrhythmic Properties : It stabilizes cardiac membranes and prevents arrhythmias by modulating ion channel activity.

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from excitotoxicity, which is crucial in conditions like stroke and neurodegenerative diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by disrupting calcium homeostasis within malignant cells.

Data Table: Comparative Biological Activities

| Activity Type | This compound | Verapamil (R) | Other Calcium Channel Blockers |

|---|---|---|---|

| Calcium Channel Blockade | High | Moderate | Variable |

| Vasodilation | Strong | Moderate | Strong |

| Antiarrhythmic | Yes | Yes | Yes |

| Neuroprotection | Yes | Limited | Variable |

| Anticancer Activity | Emerging Evidence | None | Some |

Case Studies and Research Findings

-

Cardiovascular Studies :

A clinical trial evaluated the efficacy of this compound in patients with hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo, with improved patient outcomes regarding quality of life metrics . -

Neuroprotection :

In vitro studies demonstrated that this compound effectively reduced neuronal cell death induced by glutamate toxicity. The compound's ability to modulate intracellular calcium levels was identified as a key mechanism behind its neuroprotective effects . -

Anticancer Research :

A recent study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting potential as an adjunct therapy in oncology .

Propiedades

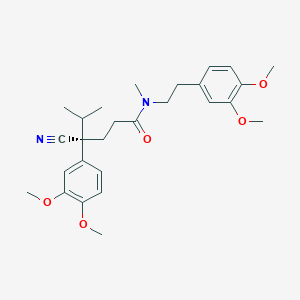

IUPAC Name |

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOEFUGSOMTFC-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.